molecular formula C10H12N2O6 B13105460 Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate

Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate

Cat. No.: B13105460
M. Wt: 256.21 g/mol
InChI Key: REHHAZHRMKAIHH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a pyridine ring and an amino group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate typically involves the reaction of pyridine-2-carboxaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(pyridin-3-yl)acetate
  • Methyl 2-amino-2-(pyridin-4-yl)acetate
  • Methyl 2-amino-2-(pyridin-5-yl)acetate

Uniqueness

Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

methyl 2-amino-2-pyridin-2-ylacetate;oxalic acid

InChI

InChI=1S/C8H10N2O2.C2H2O4/c1-12-8(11)7(9)6-4-2-3-5-10-6;3-1(4)2(5)6/h2-5,7H,9H2,1H3;(H,3,4)(H,5,6)

InChI Key

REHHAZHRMKAIHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)N.C(=O)(C(=O)O)O

Origin of Product

United States

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